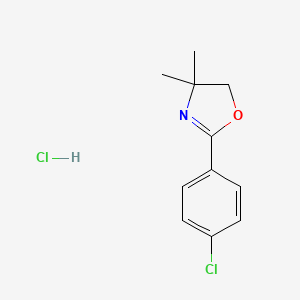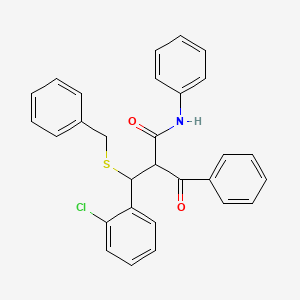![molecular formula C17H29NO2 B5157896 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol, also known as DPPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPPE is a tertiary amine that possesses both hydrophobic and hydrophilic properties, making it an ideal candidate for use in drug delivery systems, as well as in the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol is not fully understood, but it is believed to act as a surfactant, reducing surface tension and facilitating the solubility of hydrophobic compounds. Additionally, 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has been shown to interact with cell membranes, potentially altering their permeability and leading to changes in cellular function.
Biochemical and Physiological Effects
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. Additionally, 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has been shown to have antioxidant properties, potentially reducing oxidative stress and protecting against cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has several advantages for use in lab experiments, including its ability to solubilize hydrophobic compounds and its potential for use in drug delivery systems. However, 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol can also have limitations, including potential toxicity and the need for careful handling due to its flammable and corrosive nature.
Direcciones Futuras
There are numerous potential future directions for research involving 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol, including the development of new drug delivery systems, the synthesis of novel materials, and the investigation of its potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol and its potential interactions with biological systems.
Métodos De Síntesis
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of 2,6-diisopropylphenol with epichlorohydrin, followed by the reaction of the resulting product with diethanolamine. The final product is obtained through a purification process that involves crystallization and recrystallization.
Aplicaciones Científicas De Investigación
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has numerous potential applications in scientific research, including drug delivery, catalysis, and the synthesis of novel materials. In drug delivery, 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol can be used as a carrier for hydrophobic drugs, allowing for improved solubility and targeted delivery. Additionally, 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has shown promise in the catalysis of various chemical reactions, particularly in the field of asymmetric synthesis.
Propiedades
IUPAC Name |
2-[3-[2,6-di(propan-2-yl)phenoxy]propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-13(2)15-7-5-8-16(14(3)4)17(15)20-12-6-9-18-10-11-19/h5,7-8,13-14,18-19H,6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGFZHNOXUHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[2,6-Di(propan-2-yl)phenoxy]propylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

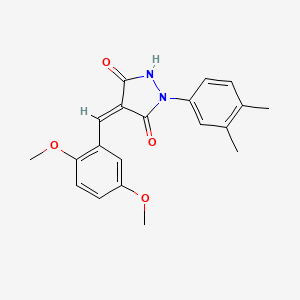
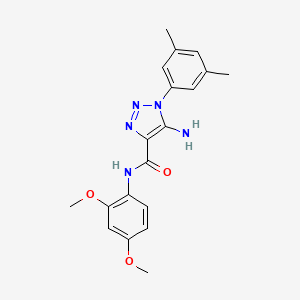
![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B5157833.png)
![1-methoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5157838.png)
![2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B5157842.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-2-buten-1-yl]piperidine](/img/structure/B5157843.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5157846.png)
![(5-{[5-(3-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5157851.png)
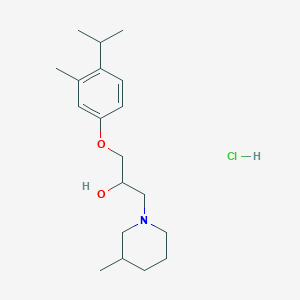
![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5157906.png)

